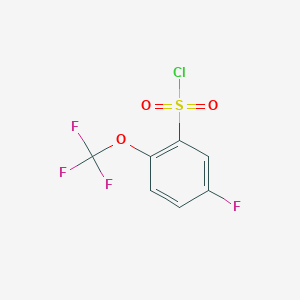

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride

Description

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride (CAS: EN300-753485) is a sulfonyl chloride derivative featuring a benzene ring substituted with a fluorine atom at position 5, a trifluoromethoxy group (-OCF₃) at position 2, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its molecular formula is C₇H₃ClF₄O₃S, with a molecular weight of 278.61 g/mol . This compound is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceuticals and agrochemicals. The electron-withdrawing trifluoromethoxy and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity toward nucleophilic substitution reactions .

Properties

Molecular Formula |

C7H3ClF4O3S |

|---|---|

Molecular Weight |

278.61 g/mol |

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(9)1-2-5(6)15-7(10,11)12/h1-3H |

InChI Key |

FPYDXCBBYOEDSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination and Fluorination Approach

Method Overview:

The synthesis begins with the chlorination of a suitable aromatic precursor, such as 5-fluoro-2-(trifluoromethyl)benzenesulfonic acid, followed by conversion to the sulfonyl chloride. The key step involves introducing the trifluoromethoxy group and fluorine atom onto the benzene ring.

- Chlorination of Aromatic Precursors:

The aromatic ring bearing fluorine and trifluoromethyl groups is chlorinated using chlorinating agents like phosphorus pentachloride or thionyl chloride under mild conditions (~70 °C). This step yields the sulfonyl chloride derivative.

- Fluorination of Aromatic Sulfonyl Chloride:

The aromatic sulfonyl chloride undergoes electrophilic fluorination, often facilitated by phase transfer catalysts such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF).- Reaction Conditions:

- Solvent: DMF or DMSO

- Temperature: 150–180 °C

- Duration: 3–6 hours

- Outcome:

The fluorination replaces the chlorine with fluorine, yielding the target compound.

- Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Chlorination | SOCl₂ or PCl₅ | - | 70 °C | 2–4 h | High | , |

| Fluorination | KF or TBAF | DMF/DMSO | 150–180 °C | 3–6 h | 80–90% | , |

Preparation via Aromatic Nitration and Subsequent Fluorination

Method Overview:

This route involves nitration of the aromatic ring, reduction to an amine, diazotization, and then fluorination to introduce the fluorine atom selectively.

- Nitration:

Aromatic ring is nitrated using nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction:

The nitro group is reduced to an amine using catalytic hydrogenation or metal reduction.Diazotization and Fluorination:

The amine is diazotized with sodium nitrite in acidic conditions, then treated with fluorinating agents such as tetrafluoroboric acid or fluorinating reagents like TBAF.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5 °C | 85% | |

| Reduction | H₂ / Pd | Room temp | 90% | |

| Fluorination | TBAF | 150 °C | 75–85% |

Sulfonyl Chloride Formation and Fluorination

Method Overview:

This method emphasizes the formation of the sulfonyl chloride intermediate, followed by fluorination using fluorinating agents.

- Sulfonation:

The aromatic compound is sulfonated using chlorosulfonic acid or sulfuryl chloride under controlled conditions to form the sulfonic acid derivative.

Conversion to Sulfonyl Chloride:

The sulfonic acid is converted to sulfonyl chloride with thionyl chloride or phosphorus oxychloride.Fluorination:

The sulfonyl chloride undergoes nucleophilic substitution with fluoride sources, such as KF or TBAF, in polar aprotic solvents like DMSO or DMF at elevated temperatures (150–180 °C).

| Step | Reagents | Solvent | Temperature | Time | Yield | References |

|---|---|---|---|---|---|---|

| Sulfonation | SO₃ / ClSO₃H | - | 50–70 °C | 2–4 h | 80% | , |

| Conversion | SOCl₂ | - | 70 °C | 2–3 h | 90% | |

| Fluorination | KF or TBAF | DMF/DMSO | 150–180 °C | 3–6 h | 80–90% | , |

Research Outcomes and Data Tables

The synthesis protocols have been optimized through various patents and research articles, emphasizing mild reaction conditions, high yields, and purity. Notably:

- Patent CN106478464A describes a multi-step process involving chlorination, sulfonation, and fluorination with yields exceeding 80%, utilizing phase transfer catalysts and polar solvents (DMF, DMSO).

- Patent US7842834B2 details a process involving halogenation and fluorination using oxalyl chloride and fluorinating reagents, achieving yields of approximately 83% with high purity.

Summary Data Table:

Notes and Considerations

- The choice of solvent (DMF, DMSO) and phase transfer catalysts significantly influences fluorination efficiency.

- Elevated temperatures (150–180 °C) are generally required for nucleophilic fluorination of sulfonyl chlorides.

- The process parameters, such as molar ratios of reagents and reaction times, are optimized to maximize yield and purity, as evidenced by patent data.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation reactions.

Scientific Research Applications

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number |

|---|---|---|---|---|

| 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride | C₇H₃ClF₄O₃S | 278.61 | F (5), -OCF₃ (2), -SO₂Cl (1) | EN300-753485 |

| 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride | C₇H₆ClFO₃S | 224.64 | F (5), -OCH₃ (2), -SO₂Cl (1) | 67475-56-3 |

| 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonylchloride | C₇H₃BrClF₃O₃S | 339.51 | Br (5), -OCF₃ (2), -SO₂Cl (1) | 915763-79-0 |

| 2,6-Dicyanobenzene-1-sulfonyl chloride | C₈H₃ClN₂O₂S | 226.64 | -CN (2,6), -SO₂Cl (1) | 1446478-68-7 |

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than the methoxy group (-OCH₃) in its analog (CAS: 67475-56-3), leading to higher electrophilicity of the sulfonyl chloride group .

- Halogen Substitution : Replacing fluorine with bromine (CAS: 915763-79-0) increases molecular weight by ~60 g/mol due to bromine’s higher atomic mass. Bromine’s polarizability may also alter reactivity in cross-coupling reactions .

- Cyanide Substituents: The 2,6-dicyano analog (CAS: 1446478-68-7) has the lowest molecular weight (226.64 g/mol) but features strong electron-withdrawing -CN groups, which likely enhance sulfonyl chloride reactivity .

This compound

- Reactivity : The -OCF₃ and F groups synergistically activate the sulfonyl chloride toward nucleophilic attack, making it suitable for synthesizing sulfonamides under mild conditions .

- Applications : Used in drug discovery for introducing sulfonamide moieties into bioactive molecules.

5-Fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS: 67475-56-3)

- Reactivity : The -OCH₃ group is less electron-withdrawing than -OCF₃, resulting in reduced electrophilicity. This may necessitate harsher reaction conditions for sulfonamide formation .

- Applications : Primarily employed in less demanding synthetic pathways where moderate reactivity is advantageous.

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonylchloride (CAS: 915763-79-0)

- Hazards : Classified as UN 3261 (Class 8), with hazards H314 (severe skin burns) and H290 (corrosive to metals) .

2,6-Dicyanobenzene-1-sulfonyl chloride (CAS: 1446478-68-7)

Stability and Handling

All sulfonyl chlorides require stringent storage conditions (e.g., inert atmosphere, 2–8°C) due to moisture sensitivity and corrosivity . The trifluoromethoxy and bromo derivatives exhibit similar stability profiles, though the bromo analog’s higher molecular weight may marginally reduce volatility .

Biological Activity

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic organic compound notable for its unique molecular structure, which includes a sulfonyl chloride group attached to a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly as an enzyme inhibitor and in pharmaceutical development.

- Molecular Formula : C7H4ClF4O2S

- Molecular Weight : 278.61 g/mol

- CAS Number : 1446478-68-7

The compound features a trifluoromethoxy group that enhances its solubility and metabolic stability, making it a valuable candidate for various biological applications .

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride acts primarily as an electrophile in organic synthesis. Its reactivity is influenced by the electron-withdrawing effects of the trifluoromethoxy group, which stabilizes negative charges developed during nucleophilic attacks. This property allows it to interact effectively with biological molecules, including proteins and enzymes, potentially leading to inhibition of enzymatic activity.

Biological Activity

Research indicates that compounds similar to 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride exhibit significant biological activities. Notably, sulfonyl chlorides are often explored for their potential as enzyme inhibitors. The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzenesulfonyl chloride | C8H6ClF3O2S | Contains a trifluoromethyl group instead of fluoro |

| 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | C8H6ClF4O2S | Different substitution pattern on the aromatic ring |

| 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride | C7H3BrClF3O3S | Contains bromine instead of fluorine |

The unique combination of fluorine and trifluoromethoxy groups in 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride enhances its reactivity and biological properties compared to other similar compounds, making it valuable in synthetic organic chemistry and pharmaceutical development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfonyl chlorides:

- Enzyme Inhibition : Research has shown that sulfonyl chlorides can inhibit various enzymes by modifying active site residues. The interaction studies involving 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride suggest its potential to inhibit enzyme activity through covalent modification.

- Pharmacological Applications : Compounds with similar structures have been evaluated for their pharmacological properties. For instance, novel azo compounds with trifluoromethoxy substituents exhibited potent tyrosinase inhibition, indicating the potential for similar activities in related compounds .

- Synthetic Pathways : The synthesis of 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride can be achieved through chlorination methods involving 5-fluoro-2-(trifluoromethyl)benzenesulfonic acid. These methods provide efficient pathways with high yields and purity, facilitating further biological studies .

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonation and chlorination of the benzene core. Key steps include introducing the trifluoromethoxy group via nucleophilic substitution and subsequent sulfonyl chloride formation using chlorinating agents like thionyl chloride. Variables such as temperature (e.g., maintaining 0–5°C during chlorination to avoid side reactions) and stoichiometric ratios of reagents significantly impact purity and yield . Optimization via Design of Experiments (DOE) can systematically evaluate factors like solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : NMR is critical for verifying fluorinated substituents, while NMR confirms aromatic proton environments.

- HPLC/MS : Detects trace impurities (e.g., hydrolyzed sulfonic acids) with reverse-phase columns and UV detection at 254 nm.

- Elemental Analysis : Validates empirical formula (CHClFOS) and rules out halogen-deficient byproducts .

Q. How should this compound be stored to prevent degradation, and what are its stability-limiting factors?

Moisture sensitivity is a primary concern due to the sulfonyl chloride group. Store under inert gas (argon) at –20°C in sealed, desiccated containers. Decomposition products (e.g., sulfonic acids) can form upon prolonged exposure to humidity, monitored via FT-IR for S=O stretching frequency shifts .

Q. What are common reactivity pathways for this sulfonyl chloride in organic synthesis?

It acts as an electrophile in nucleophilic substitutions, forming sulfonamides (with amines) or sulfonate esters (with alcohols). For example, coupling with heterocyclic amines generates bioactive sulfonamide derivatives, with reaction progress tracked by TLC (R shift from 0.8 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during sulfonation versus trifluoromethoxy group installation?

Density Functional Theory (DFT) studies reveal that the electron-withdrawing trifluoromethoxy group directs electrophilic sulfonation to the para position. Kinetic control at low temperatures (–10°C) favors sulfonyl chloride formation over sulfonic acid byproducts, while steric hindrance from the trifluoromethoxy group slows chlorination rates .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Molecular docking and frontier orbital analysis (HOMO/LUMO) identify reactive sites. For instance, the sulfonyl chloride’s LUMO localizes at the sulfur atom, making it susceptible to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF) are modeled using COSMO-RS to predict reaction kinetics .

Q. What strategies mitigate intermediate sensitivity in multi-step syntheses involving this compound?

Q. How is this compound utilized in medicinal chemistry for target validation?

As a sulfonating agent, it modifies pharmacophores to enhance binding affinity. For example, it introduces sulfonyl groups into kinase inhibitors, assessed via SPR (Surface Plasmon Resonance) for ΔG binding improvements. Stability in physiological buffers (pH 7.4) is validated using LC-MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.